(-)-Perillyl alcohol
(-)-Perillyl alcohol
Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)
Perillyl alcohol is a limonene monoterpenoid consists of a cyclohexene ring substituted by a hydroxymethyl and a prop-1-en-2-yl group at positions 1 and 4 respectively. It is a constituent of a variety of essential oils including lavender. It has a role as a plant metabolite and a volatile oil component.
Perilla alcohol, also known as isocarveol or perillol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Perilla alcohol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Perilla alcohol has been found in human prostate and pancreas tissues, and has also been primarily detected in blood. Within the cell, perilla alcohol is primarily located in the cytoplasm. Perilla alcohol exists in all eukaryotes, ranging from yeast to humans. Perilla alcohol is a fatty, green, and linalool tasting compound that can be found in a number of food items such as caraway, spearmint, german camomile, and winter savory. This makes perilla alcohol a potential biomarker for the consumption of these food products.
Perillyl alcohol is a limonene monoterpenoid consists of a cyclohexene ring substituted by a hydroxymethyl and a prop-1-en-2-yl group at positions 1 and 4 respectively. It is a constituent of a variety of essential oils including lavender. It has a role as a plant metabolite and a volatile oil component.
Perilla alcohol, also known as isocarveol or perillol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Perilla alcohol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Perilla alcohol has been found in human prostate and pancreas tissues, and has also been primarily detected in blood. Within the cell, perilla alcohol is primarily located in the cytoplasm. Perilla alcohol exists in all eukaryotes, ranging from yeast to humans. Perilla alcohol is a fatty, green, and linalool tasting compound that can be found in a number of food items such as caraway, spearmint, german camomile, and winter savory. This makes perilla alcohol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
536-59-4
VCID:
VC0192071
InChI:
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3
SMILES:
CC(=C)C1CCC(=CC1)CO
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
(-)-Perillyl alcohol
CAS No.: 536-59-4
Natural Products
VCID: VC0192071
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 536-59-4 |
---|---|
Product Name | (-)-Perillyl alcohol |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (4-prop-1-en-2-ylcyclohexen-1-yl)methanol |
Standard InChI | InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 |
Standard InChIKey | NDTYTMIUWGWIMO-UHFFFAOYSA-N |
SMILES | CC(=C)C1CCC(=CC1)CO |
Canonical SMILES | CC(=C)C1CCC(=CC1)CO |
Boiling Point | 244.0 °C |
Density | 0.956-0.963 |
Melting Point | 244°C |
Physical Description | Solid Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol |
Description | Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04) Perillyl alcohol is a limonene monoterpenoid consists of a cyclohexene ring substituted by a hydroxymethyl and a prop-1-en-2-yl group at positions 1 and 4 respectively. It is a constituent of a variety of essential oils including lavender. It has a role as a plant metabolite and a volatile oil component. Perilla alcohol, also known as isocarveol or perillol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Perilla alcohol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Perilla alcohol has been found in human prostate and pancreas tissues, and has also been primarily detected in blood. Within the cell, perilla alcohol is primarily located in the cytoplasm. Perilla alcohol exists in all eukaryotes, ranging from yeast to humans. Perilla alcohol is a fatty, green, and linalool tasting compound that can be found in a number of food items such as caraway, spearmint, german camomile, and winter savory. This makes perilla alcohol a potential biomarker for the consumption of these food products. |
Solubility | Slightly soluble in water; soluble in alcohols and oils Miscible at room temperature (in ethanol) |
Synonyms | (-)-p-mentha-1,8-dien-7-ol (S)-perillyl alcohol 1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)- 4-isopropenyl-cyclohex-1-ene-1-methanol cyclohex-1-ene-1-methanol, 4(1-methylethenyl) dihydrocuminyl alcohol NSC 641066 p-mentha-1,8-dien-7-ol perilla alcohol perilla alcohol, (R)-isomer perilla alcohol, (S)-isomer perillyl alcohol |
PubChem Compound | 10819 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume